![molecular formula C20H18Br2N2O3 B11650720 5-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11650720.png)
5-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
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Overview
Description
5-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a synthetic compound belonging to the pyrazoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves the reaction of 4-bromobenzaldehyde with acetophenone in the presence of a base to form chalcone. This chalcone is then reacted with hydrazine hydrate to form the pyrazoline ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazoline ring, leading to the formation of pyrazole derivatives.
Reduction: Reduction reactions can target the carbonyl group in the oxopentanoic acid moiety, converting it to an alcohol.
Substitution: The bromine atoms on the phenyl rings can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolines, pyrazoles, and reduced alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The compound has shown potential in biological and medicinal research due to its ability to interact with various biological targets. It has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. The presence of the pyrazoline ring is particularly significant as it is known to enhance the biological activity of the compound .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of 5-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid involves its interaction with various molecular targets. The pyrazoline ring can interact with enzymes and receptors, modulating their activity. The bromine atoms on the phenyl rings can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide
- 3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole
Uniqueness
What sets 5-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid apart from similar compounds is the presence of the oxopentanoic acid moiety.
Properties
Molecular Formula |
C20H18Br2N2O3 |
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Molecular Weight |
494.2 g/mol |
IUPAC Name |
5-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H18Br2N2O3/c21-15-8-4-13(5-9-15)17-12-18(14-6-10-16(22)11-7-14)24(23-17)19(25)2-1-3-20(26)27/h4-11,18H,1-3,12H2,(H,26,27) |
InChI Key |
RFWWAGZRHAUCRO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCCC(=O)O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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